
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as HPAMD and is a derivative of naphthalene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
作用機序
The mechanism of action of HPAMD involves the inhibition of enzymes involved in various biochemical pathways. It has been found to inhibit tyrosinase by binding to the copper atoms in the enzyme's active site. This prevents the enzyme from catalyzing the conversion of tyrosine to melanin. HPAMD has also been found to inhibit the activity of other enzymes, including lipoxygenase and cyclooxygenase, which are involved in the inflammatory response.
生化学的および生理学的効果
HPAMD has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. HPAMD has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, HPAMD has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using HPAMD in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biochemical pathways involved in various diseases. Additionally, HPAMD has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using HPAMD is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on HPAMD. One area of research is the development of drugs for the treatment of skin disorders, such as hyperpigmentation. HPAMD's potent inhibitory activity against tyrosinase makes it a promising candidate for the development of skin-lightening agents. Another area of research is the development of drugs for the treatment of cancer. HPAMD's potent inhibitory activity against enzymes involved in cancer cell growth makes it a promising candidate for the development of anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of HPAMD and its potential applications in scientific research.
合成法
The synthesis of HPAMD involves the reaction of 3-hydroxypropylamine with 3-methylnaphthalene-1,4-dione. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of HPAMD can be improved by optimizing the reaction conditions.
科学的研究の応用
HPAMD has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including tyrosinase, which is involved in melanin synthesis. HPAMD has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including cancer and skin disorders.
特性
CAS番号 |
120139-35-7 |
|---|---|
製品名 |
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione |
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
2-(3-hydroxypropylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO3/c1-9-12(15-7-4-8-16)14(18)11-6-3-2-5-10(11)13(9)17/h2-3,5-6,15-16H,4,7-8H2,1H3 |
InChIキー |
ZDHYNGAOOKURRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO |
同義語 |
2-(3-HYDROXYPROPYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




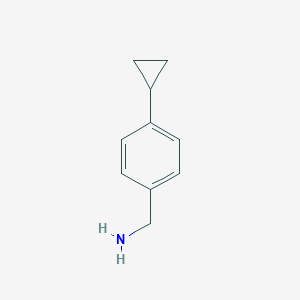
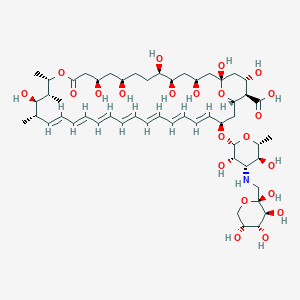

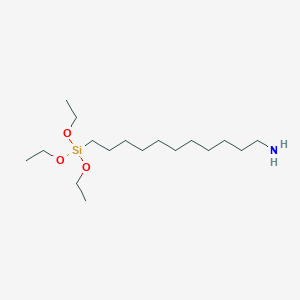

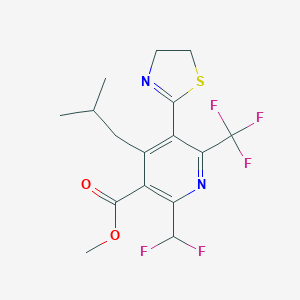
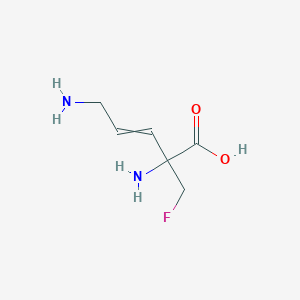
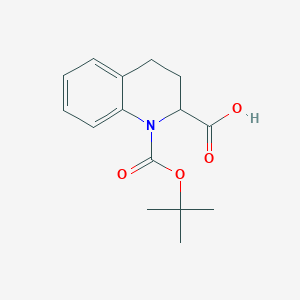
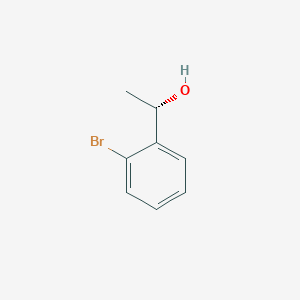
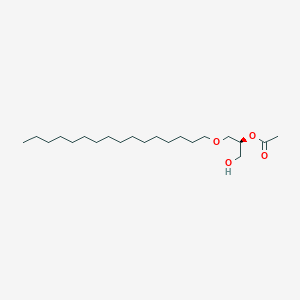
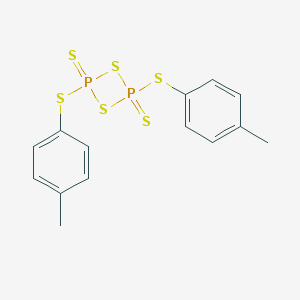
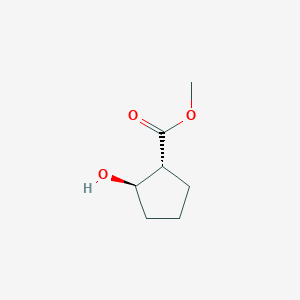
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)